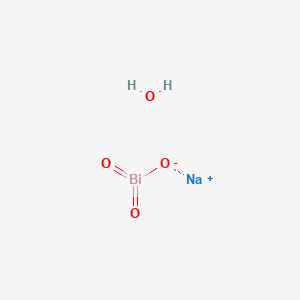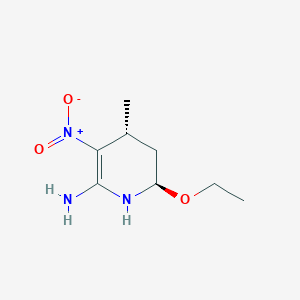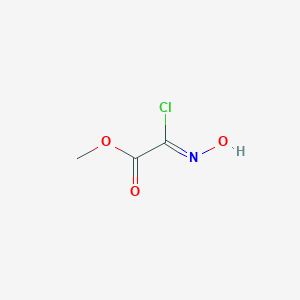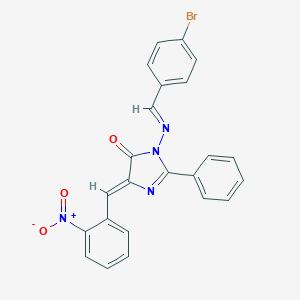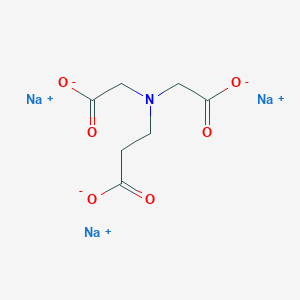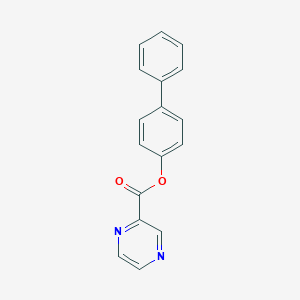
4-Biphenylyl pyrazinoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazinecarboxylic acid, (1,1’-biphenyl)-4-yl ester is an organic compound that belongs to the class of esters It is characterized by the presence of a pyrazine ring and a biphenyl group, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazinecarboxylic acid, (1,1’-biphenyl)-4-yl ester typically involves the esterification of pyrazinecarboxylic acid with (1,1’-biphenyl)-4-ol. This reaction can be catalyzed by acidic or basic conditions. Common reagents used in this process include sulfuric acid or hydrochloric acid as catalysts. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of pyrazinecarboxylic acid, (1,1’-biphenyl)-4-yl ester may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Pyrazinecarboxylic acid, (1,1’-biphenyl)-4-yl ester undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide or sodium ethoxide.
Major Products
The major products formed from these reactions include pyrazinecarboxylic acid, (1,1’-biphenyl)-4-ol, and various oxidized or substituted derivatives .
Scientific Research Applications
Pyrazinecarboxylic acid, (1,1’-biphenyl)-4-yl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of pyrazinecarboxylic acid, (1,1’-biphenyl)-4-yl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties . Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazinecarboxylic acid esters: These compounds share the pyrazinecarboxylic acid moiety but differ in the ester group attached.
Biphenyl esters: These compounds contain the biphenyl group but differ in the acid moiety attached.
Uniqueness
Pyrazinecarboxylic acid, (1,1’-biphenyl)-4-yl ester is unique due to the combination of the pyrazine and biphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
CAS No. |
132172-95-3 |
|---|---|
Molecular Formula |
C17H12N2O2 |
Molecular Weight |
276.29 g/mol |
IUPAC Name |
(4-phenylphenyl) pyrazine-2-carboxylate |
InChI |
InChI=1S/C17H12N2O2/c20-17(16-12-18-10-11-19-16)21-15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12H |
InChI Key |
DZGWFELKBYEJSF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=NC=CN=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=NC=CN=C3 |
Key on ui other cas no. |
132172-95-3 |
Synonyms |
4-Biphenylyl pyrazinoate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-1-ethyl-2-methyl-1H-benzo[d]imidazole](/img/structure/B141613.png)
![3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride](/img/structure/B141614.png)
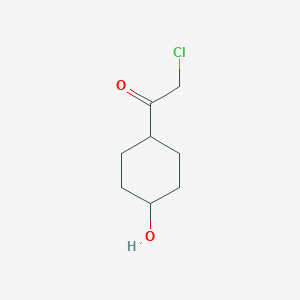
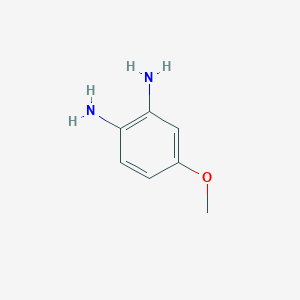
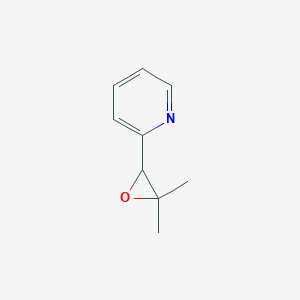
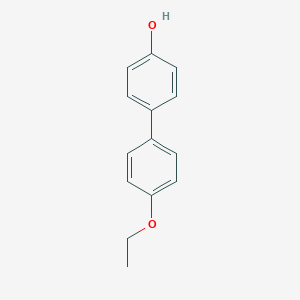
![3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B141622.png)
